Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate
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Overview
Description
Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate is a chemical compound with a complex structure that includes an isopropyl group, an ethoxy group, a 3-methylbutyl group, and a phosphoryl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate moiety. The benzoate can be synthesized through esterification of benzoic acid with isopropanol under acidic conditions. The phosphoryl group is introduced through a phosphorylation reaction using a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3). The ethoxy and 3-methylbutyl groups are then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The phosphoryl group may play a key role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Unique due to its specific combination of functional groups.
Ethyl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
103982-00-9 |
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Molecular Formula |
C17H28NO5P |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy-(3-methylbutylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-6-21-24(20,18-12-11-13(2)3)23-16-10-8-7-9-15(16)17(19)22-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20) |
InChI Key |
DWRKXOGKHKGWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCC(C)C)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
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